

Introduction: The Significance of (4-Benzyloxy)phenylacetic Acid

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Compound of Interest

Compound Name: 4-Benzyloxyphenylacetic acid

Cat. No.: B123711

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(4-Benzyloxy)phenylacetic acid (BPAA) is an organic compound featuring a phenylacetic acid core functionalized with a benzyloxy group at the para position.^[1] As a derivative of phenylacetic acid, it is a key structural motif found in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).^{[2][3]} BPAA itself has been identified as an effective inflammation inhibitor and serves as a crucial intermediate or building block in the synthesis of various pharmaceuticals.^{[1][4]}

Understanding the three-dimensional arrangement of molecules in the crystalline state—the crystal structure—is fundamental in drug development. It governs critical solid-state properties such as stability, solubility, dissolution rate, and bioavailability, which are decisive factors in a drug's formulation and efficacy. This guide elucidates the synthesis, crystallization, and detailed structural analysis of BPAA, providing an authoritative resource for its application in scientific research.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of BPAA is typically achieved through well-established organic chemistry reactions. One of the most common and reliable methods is the hydrolysis of a benzyl cyanide derivative, which provides a direct route to the phenylacetic acid moiety.^[2] This process ensures high purity, which is essential for successful crystallization.

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

This protocol outlines a robust, self-validating method for synthesizing (4-Benzyl)phenylacetic acid. The causality behind this choice lies in the efficiency and high yield of the hydrolysis reaction for converting nitriles to carboxylic acids.

Step 1: Synthesis of 4-Benzylphenylacetic Acid

- Reaction: 4-Hydroxybenzyl cyanide is reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone. This is a classic Williamson ether synthesis.
- Rationale: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily displaces the chloride from benzyl chloride.

Step 2: Hydrolysis to (4-Benzyl)phenylacetic Acid

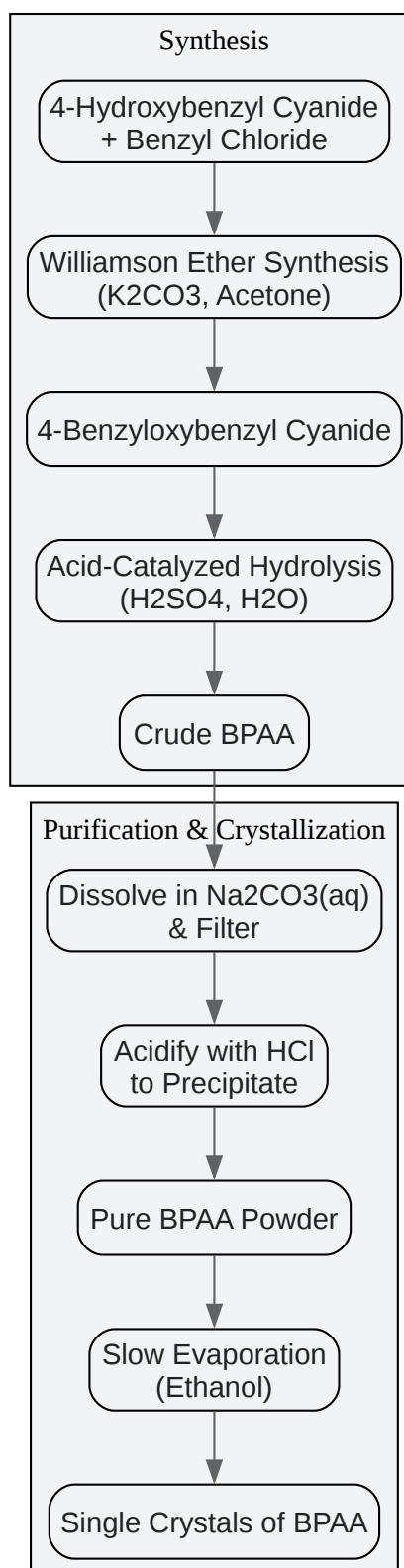
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-benzylphenylacetic acid (1.0 eq) with a 70% sulfuric acid solution.^[5]
- Execution: The mixture is gently warmed to initiate the reaction. The reaction is highly exothermic and proceeds vigorously. Once the initial effervescence subsides, the mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the intermediate amide.
- Work-up and Isolation: The reaction mixture is cooled and poured onto crushed ice, causing the crude (4-Benzyl)phenylacetic acid to precipitate.
- Purification: The crude product is collected by filtration. To remove any unreacted starting material or amide intermediate, the solid is dissolved in a lukewarm dilute sodium carbonate solution and filtered. The filtrate is then acidified with concentrated HCl to re-precipitate the pure phenylacetic acid derivative.^[5] The final product is collected by filtration, washed with cold water, and dried.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for structure determination. Slow evaporation is a reliable technique for growing crystals of organic molecules.

- Protocol: A saturated solution of purified BPAA is prepared in ethanol at a slightly elevated temperature. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days typically yields colorless, needle-like crystals suitable for single-crystal X-ray diffraction analysis.[\[3\]](#)

Synthesis and Crystallization Workflow

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Caption: Generalized workflow for the synthesis and crystallization of BPAA.

Crystal Structure and Intermolecular Interactions

Analysis of the crystalline form of BPAA reveals a well-ordered structure dominated by strong, directional hydrogen bonds. This arrangement is a hallmark of carboxylic acids and dictates the macroscopic properties of the material.

Crystallographic Data

The crystals of (4-Benzylxyloxy)phenylacetic acid belong to the triclinic crystal system.[\[1\]](#)[\[6\]](#) This low-symmetry system is common for complex organic molecules. The key structural feature is the formation of a centrosymmetric dimer through hydrogen bonding between the carboxylic acid groups of two separate molecules.[\[1\]](#)[\[6\]](#)

Parameter	Value
Chemical Formula	C ₁₅ H ₁₄ O ₃
Molecular Weight	242.27 g/mol [6]
Crystal System	Triclinic [1] [6]
Primary Supramolecular Unit	Centrosymmetric R ² ₂ (8) homodimer
Key Interaction	O-H \cdots O Hydrogen Bonds [1] [6]
Melting Point	119-123 °C [6]
Appearance	White Crystalline Powder [1]

The Carboxylic Acid Homodimer

In the solid state, two molecules of BPAA associate via a pair of strong O-H \cdots O hydrogen bonds, forming a classic head-to-head dimer. This interaction creates a stable, eight-membered ring motif designated as R²₂(8) in graph-set notation. This dimerization is the most energetically favorable supramolecular arrangement for carboxylic acids and is the defining feature of the BPAA crystal structure.[\[3\]](#)[\[7\]](#)

Caption: The R²₂(8) centrosymmetric homodimer of BPAA via O-H \cdots O hydrogen bonds.

Other Intermolecular Forces

Beyond the dominant hydrogen bonding, the crystal packing is further stabilized by weaker, non-covalent interactions. Analysis of similar structures, such as 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, reveals that H···H, H···C, and H···O contacts account for the majority of the crystal packing.^[8] These van der Waals forces and potential C-H···π interactions involving the phenyl rings contribute to a dense and stable crystalline lattice. The presence of two bulky aromatic rings also allows for potential π-π stacking interactions, further influencing the overall packing arrangement.

Implications for Drug Development and Material Science

The detailed knowledge of the BPAA crystal structure provides critical, actionable insights for its application in pharmacology.

- **Solubility and Dissolution:** The strong hydrogen bonds in the BPAA dimer result in a stable crystal lattice with a relatively high melting point.^[6] This stability means that a significant amount of energy is required to break the lattice apart, which can lead to low aqueous solubility.^[9] For drug development, this property must be carefully managed through formulation strategies (e.g., salt formation, co-crystals, or particle size reduction) to ensure adequate bioavailability.
- **Polymorphism:** Organic molecules like BPAA can often crystallize in multiple different forms, or polymorphs, each with a unique crystal structure and distinct physicochemical properties. The analysis of the stable dimeric form is the first step in a comprehensive polymorph screen, which is a regulatory requirement in drug development to ensure batch-to-batch consistency and predictable performance.
- **Role as a Molecular Scaffold:** BPAA serves as a versatile scaffold. Its carboxylic acid group can be modified to form esters or amides, while the benzyloxy group provides a site for further functionalization. This chemical tractability, combined with its anti-inflammatory potential, makes it an attractive starting point for designing novel therapeutics, such as selective Peroxisome Proliferator-Activated Receptor alpha (PPAR α) agonists for retinal disorders or inhibitors of the Keap1-Nrf2 protein-protein interaction.^{[10][11]}



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Caption: Role of crystal structure analysis in the drug development pipeline.

Conclusion

The crystal structure of (4-Benzyl)phenylacetic acid is characterized by a robust, centrosymmetric dimer formed through intermolecular O-H...O hydrogen bonds. This primary structural motif, supported by a network of weaker van der Waals forces, defines its solid-state properties. For scientists in drug development, this detailed structural knowledge is not merely academic; it is a critical tool for understanding and predicting the material's behavior, guiding formulation strategies, and unlocking the full therapeutic potential of this and related molecular scaffolds. The self-validating nature of crystal structure analysis provides a solid, authoritative foundation for rational drug design and development.

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